2-(2-Methoxypropoxy)propan-1-ol

Übersicht

Beschreibung

2-(2-methoxypropoxy)propan-1-ol is an organic solvent with a variety of industrial and commercial uses. It is often used as a less volatile alternative to propylene glycol methyl ether and other glycol ethers. The commercial product is typically a mixture of four isomers .

Wissenschaftliche Forschungsanwendungen

2-(2-methoxypropoxy)propan-1-ol is used in various scientific research applications, including:

Chemistry: As a solvent in organic synthesis and polymerization reactions.

Biology: In the preparation of bioactive glass suspensions and as a solvent in biochemical assays.

Medicine: Used in the formulation of pharmaceuticals and as a solvent in drug delivery systems.

Industry: Employed in the production of coatings, inks, and cleaning agents.

Wirkmechanismus

Target of Action

2-(2-methoxypropoxy)propan-1-ol, also known as Dipropylene Glycol Methyl Ether (DPGME), is primarily used as an organic solvent in various industrial and commercial applications . Its primary targets are organic compounds that require a less volatile alternative to propylene glycol methyl ether and other glycol ethers .

Mode of Action

As an organic solvent, DPGME acts by dissolving or diluting other substances without causing a chemical change to the substance or itself . It interacts with its targets by breaking down the intermolecular forces that hold the molecules of the target substance together, allowing them to mix and form a homogeneous solution .

Biochemical Pathways

The specific biochemical pathways affected by DPGME are dependent on the substance it is interacting with. As a solvent, it can facilitate various chemical reactions by providing a medium for the reactants to interact more efficiently .

Pharmacokinetics

The metabolism and excretion of DPGME would largely depend on its chemical structure and the metabolic pathways present in the organism .

Result of Action

The result of DPGME’s action is the formation of a solution where the target substance is uniformly distributed within the DPGME solvent. This can enhance the efficiency of industrial processes by improving mixing, reaction rates, and product recovery .

Action Environment

The action of DPGME can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . It has a boiling point of 190°C and a density of 0.951 g/cm³ . It is miscible in water, which means it can dissolve in water in all proportions . Safety measures should be taken when handling DPGME as it has a flash point of 75°C, indicating that it can ignite at relatively low temperatures . It should be stored in a sealed container, away from heat or open flames .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-methoxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide . The reaction involves the ring-opening of propylene oxide, followed by the addition of methanol to form the ether linkage.

Industrial Production Methods

In industrial settings, dipropylene glycol methyl ether is produced by reacting propylene glycol methyl ether with additional propylene oxide. This process is catalyzed by a strong base and involves a ring-opening addition reaction. The product is then purified through distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxypropoxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents, potentially leading to the formation of carbonyl compounds.

Reduction: Can be reduced to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propylene glycol methyl ether: More volatile compared to dipropylene glycol methyl ether.

Ethylene glycol methyl ether: Higher toxicity and different solvent properties.

Butylene glycol methyl ether: Different boiling point and solvent characteristics

Uniqueness

2-(2-methoxypropoxy)propan-1-ol is unique due to its lower volatility and higher boiling point compared to similar compounds. This makes it a preferred solvent in applications requiring reduced evaporation rates and higher thermal stability .

Biologische Aktivität

2-(2-Methoxypropoxy)propan-1-ol, also known by its chemical formula C7H16O3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

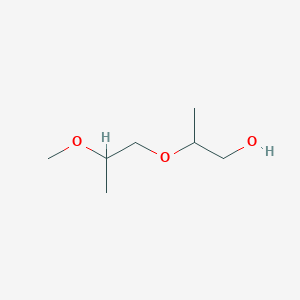

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 148.20 g/mol |

| Log P (octanol/water) | 0.419 |

| Boiling Point | 495.7 K |

| Melting Point | Not available |

These properties suggest a moderate hydrophobicity, which may influence its biological interactions and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects. Its potential applications include:

- Antimicrobial Activity : Preliminary studies show that this compound may possess antimicrobial properties, making it a candidate for use in disinfectants or as a preservative in pharmaceutical formulations.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for human use and environmental impact.

Ecotoxicological Studies

A recent study focused on the ecotoxicological impacts of various organic compounds, including this compound, on aquatic organisms. The study utilized amphipods and midges as model organisms to assess bioaccumulation and toxicokinetics. Results indicated varying levels of accumulation in different species, highlighting the need for further research on environmental persistence and bioaccumulation factors (BCFs).

Clinical Applications

In clinical settings, the compound's potential as a therapeutic agent is being explored. For instance, formulations incorporating this compound have been tested for their efficacy in aerosol delivery systems targeting fibrotic diseases. These studies suggest that the compound may enhance drug delivery efficiency due to its favorable physicochemical properties.

Research Findings

Recent findings from diverse sources provide insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that formulations containing this compound demonstrated significant antimicrobial activity against common pathogens, suggesting potential applications in antiseptic products.

- Inflammation Modulation : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, supporting its role in managing inflammatory diseases.

- Bioaccumulation Potential : Ecotoxicological assessments showed that while some organisms accumulated the compound, levels remained significantly lower than those of more toxic alternatives, indicating a potentially lower environmental risk.

Eigenschaften

IUPAC Name |

2-(2-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDYYMUUJHLCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3, Array | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864425 | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

34590-94-8, 13588-28-8 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-(2-methoxypropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013588288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117 °F (USCG, 1999), -80 °C, -112 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of DPGME as a solvent?

A1: DPGME exhibits excellent solvency for various materials, making it suitable for applications such as:

- Coatings and Paints: DPGME acts as a coalescing agent in water-based wood coatings, enhancing film formation and improving properties like hardness and surface finish. [, , ]

- Inks: It is a key component in offset printing fountain solutions, contributing to environmental friendliness and microbial control. []

- Cleaning Agents: DPGME is found in formulations for carpet cleaners and aerosol cleaners. [, ]

Q2: How does DPGME contribute to the performance of wood preservatives?

A2: Research suggests that incorporating DPGME in boron-based wood preservatives enhances fire resistance, decay resistance, and reduces the leachability of the treatment. []

Q3: Is DPGME compatible with sensitive materials like rubber?

A3: Yes, DPGME is used in rubber blanket reducing agents for printing applications, demonstrating its compatibility with rubber. It helps restore elasticity and remove ink residues without causing damage. []

Q4: Does DPGME participate in any known catalytic reactions?

A4: While not a catalyst itself, DPGME acts as a reactant in the synthesis of dropropizine derivatives. It reacts with 1-(oxirane-2-ylmethyl)-4-phenylpiperazine to form the desired product. []

Q5: Have there been any computational studies on DPGME?

A5: Currently, there is limited publicly available information on computational studies specifically focused on DPGME.

Q6: How does DPGME impact the stability of formulations?

A6: DPGME contributes to the stability of various formulations. For instance, it helps:

- Prevent sedimentation in wood primers, ensuring uniform application. []

- Improve the anti-precipitation properties of zinc base liquid composite heat stabilizers for PVC. []

- Enhance the stability of microemulsion biofuels derived from palm oil. []

Q7: Are there any regulatory concerns surrounding the use of DPGME?

A7: While not extensively covered in the provided research, DPGME's safety profile has been investigated, and potential risks associated with inhalation exposure have been assessed. [] Responsible handling and adherence to safety guidelines are crucial when working with any chemical substance.

Q8: What are the potential health effects of DPGME exposure?

A8: Research indicates that exposure to a leather conditioner reformulated with DPGME and other solvents was linked to respiratory illness. Animal studies revealed lung injury, highlighting the potential for respiratory toxicity upon inhalation. []

Q9: How is DPGME typically analyzed in various matrices?

A9: A key method for DPGME analysis is:

- APCI-LC-MS/MS: This technique allows for the trace-level determination of DPGME in complex mixtures like wood stains. []

Q10: What is known about the environmental fate of DPGME?

A10: Specific details about the environmental degradation pathways and ecotoxicological effects of DPGME are not extensively discussed in the provided research.

Q11: Are there viable alternatives to DPGME in its various applications?

A11: Research is exploring substitutes for DPGME in certain applications:

- Biofuels: Additives like diethylene glycol ethyl ether (DEGEE) and ethyl acetate (EA) show promise as alternatives to DPGME in microemulsion biofuels, offering potential benefits in fuel properties and emission reduction. []

- Solar Cell Coatings: Research suggests that alternative solvents with lower environmental impact compared to DPGME could be viable options in the development of solar cell coatings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.